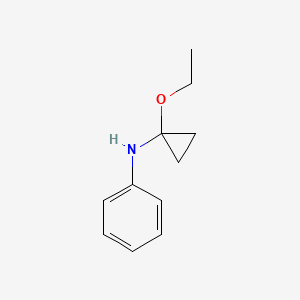
Benzenamine, N-(1-ethoxycyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-(1-ethoxycyclopropyl)- is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a benzenamine structure with an ethoxycyclopropyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-ethoxycyclopropyl)- typically involves the reaction of benzenamine with an ethoxycyclopropyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of benzenamine attacks the electrophilic carbon of the ethoxycyclopropyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
Benzenamine, N-(1-ethoxycyclopropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxycyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenamine derivatives, while reduction can produce simpler amine compounds.
科学的研究の応用
Benzenamine, N-(1-ethoxycyclopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, N-(1-ethoxycyclopropyl)- involves its interaction with various molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various chemical reactions. The ethoxycyclopropyl group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
類似化合物との比較
Similar Compounds
Benzenamine: The parent compound without the ethoxycyclopropyl group.
N-ethylbenzenamine: A similar compound with an ethyl group instead of the ethoxycyclopropyl group.
Cyclopropylamine: A compound with a cyclopropyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-(1-ethoxycyclopropyl)- is unique due to the presence of the ethoxycyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
112033-32-6 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-(1-ethoxycyclopropyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-13-11(8-9-11)12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChIキー |
FVTRRTPUTRTAIN-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CC1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



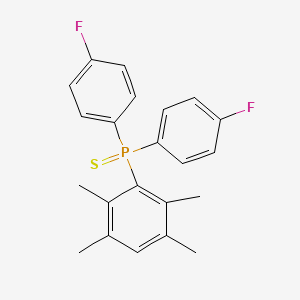

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
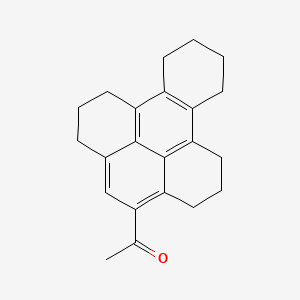
![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

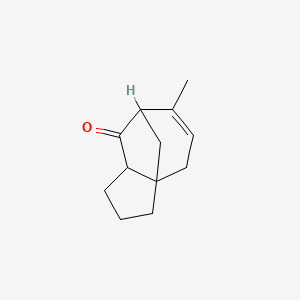
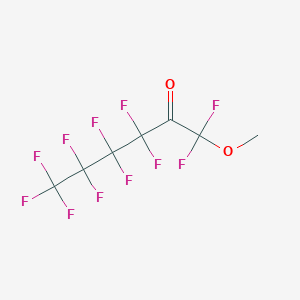
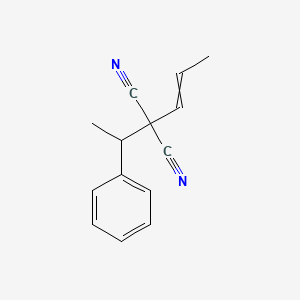
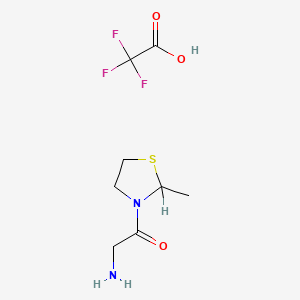
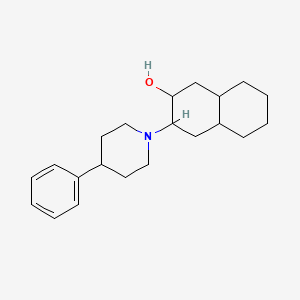

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
